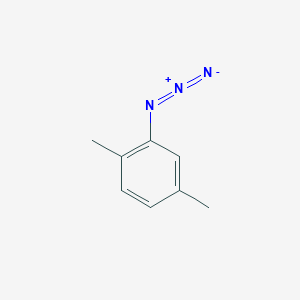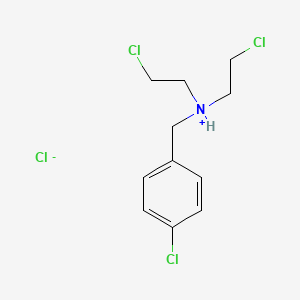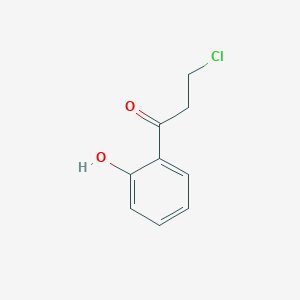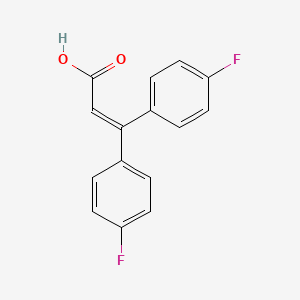
2-Aminobutane-1,4-diol
説明
2-Aminobutane-1,4-diol is a compound of interest in various fields of chemistry and biochemistry. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the study of this compound.
Synthesis Analysis
The synthesis of related compounds involves innovative approaches that could be adapted for this compound. For instance, the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid was achieved using a biocatalytic one-pot cyclic cascade, combining an aldol reaction with a transamination step . This method utilized a class II pyruvate aldolase and a transaminase, starting from formaldehyde and alanine. Similarly, the synthesis of 4-aminobutane-1,2,3-triol from glucose demonstrates the potential for carbohydrate-derived precursors in synthesizing amino alcohols . These methods could potentially be modified to synthesize this compound.
Molecular Structure Analysis
The molecular structure of beta-amino acids and their derivatives, such as those containing an aziridine heterocycle, were studied, and the synthesis of all four stereoisomers was described . The structural analysis of these compounds, including the use of NMR spectroscopy and X-ray crystallography, provides a foundation for understanding the stereochemistry of similar compounds like this compound .
Chemical Reactions Analysis
The papers describe various chemical reactions that could be relevant to this compound. For example, the Michael addition followed by catalytic hydrogenation and acid hydrolysis was used to synthesize 3-alkyl-4-aminobutanoic acids . This type of reaction sequence might be applicable to the synthesis or modification of this compound.
Physical and Chemical Properties Analysis
The determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine involved a sensitive method that could be adapted for the analysis of this compound . The study of the derivative's spectral and fluorescence properties, including its quantum efficiency, provides a model for analyzing the physical and chemical properties of similar compounds .
作用機序
Target of Action
The primary target of 2-Aminobutane-1,4-diol is the enzyme benzaldehyde lyase . This enzyme plays a crucial role in the synthesis of 1,4-dihydroxybutan-2-one, a valuable intermediate for synthesizing a variety of chiral amino alcohols and polyhydroxy alcohols .
Mode of Action
This compound interacts with its target, the benzaldehyde lyase, through a chemoenzymatic catalysis process . This process involves the coupling of 3-hydroxypropanal and formaldehyde, leading to the synthesis of 1,4-dihydroxybutan-2-one .
Biochemical Pathways
The biochemical pathway involved in the action of this compound starts with the hydration of acrolein into 3-hydroxypropanal . This is followed by the cross-acyloin reaction, which leads to the synthesis of 1,4-dihydroxybutan-2-one . The resulting 1,4-dihydroxybutan-2-one can then be used for synthesizing a variety of chiral amino alcohols and polyhydroxy alcohols .
Pharmacokinetics
It’s known that the compound is synthesized from formaldehyde via a chemoenzymatic catalysis process . This suggests that the bioavailability of this compound may depend on the efficiency of this synthesis process.
Result of Action
The action of this compound results in the synthesis of 1,4-dihydroxybutan-2-one, a valuable intermediate for creating a variety of chiral amino alcohols and polyhydroxy alcohols . These compounds have potential applications in various fields, including the pharmaceutical, agricultural, and polymer industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis process involves the hydration of acrolein into 3-hydroxypropanal, which is then used in the cross-acyloin reaction . The efficiency of these reactions may be affected by factors such as temperature, pH, and the presence of other substances in the reaction mixture
Safety and Hazards
生化学分析
Biochemical Properties
2-Aminobutane-1,4-diol plays a significant role in biochemical reactions. It interacts with enzymes such as carbonyl reductase and transaminase . These enzymes catalyze the reduction or transamination of 1,4-dihydroxybutan-2-one, a highly functionalized small ketone .
Cellular Effects
It is known that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level through enzymatic hydroxymethylation and asymmetric reduction or transamination .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound interacts with transporters or binding proteins .
Subcellular Localization
It is known that the compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
2-aminobutane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c5-4(3-7)1-2-6/h4,6-7H,1-3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBVXNWDSBYQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558979 | |
| Record name | 2-Aminobutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4426-52-2 | |
| Record name | 2-Amino-1,4-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminobutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






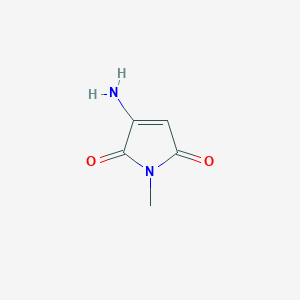




![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)
